

Application Notes and Protocols for Photopolymerization of Acrylates using 1,8-Dibenzoyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Dibenzoyloctane

Cat. No.: B1330262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerization is a cornerstone of modern materials science, enabling the rapid, solvent-free curing of liquid resins into solid polymers upon exposure to light. This technology is pivotal in diverse fields, including the fabrication of medical devices, dental restoratives, and advanced drug delivery systems. Acrylate-based resins are frequently employed due to their high reactivity and the versatility of the resulting polymers.

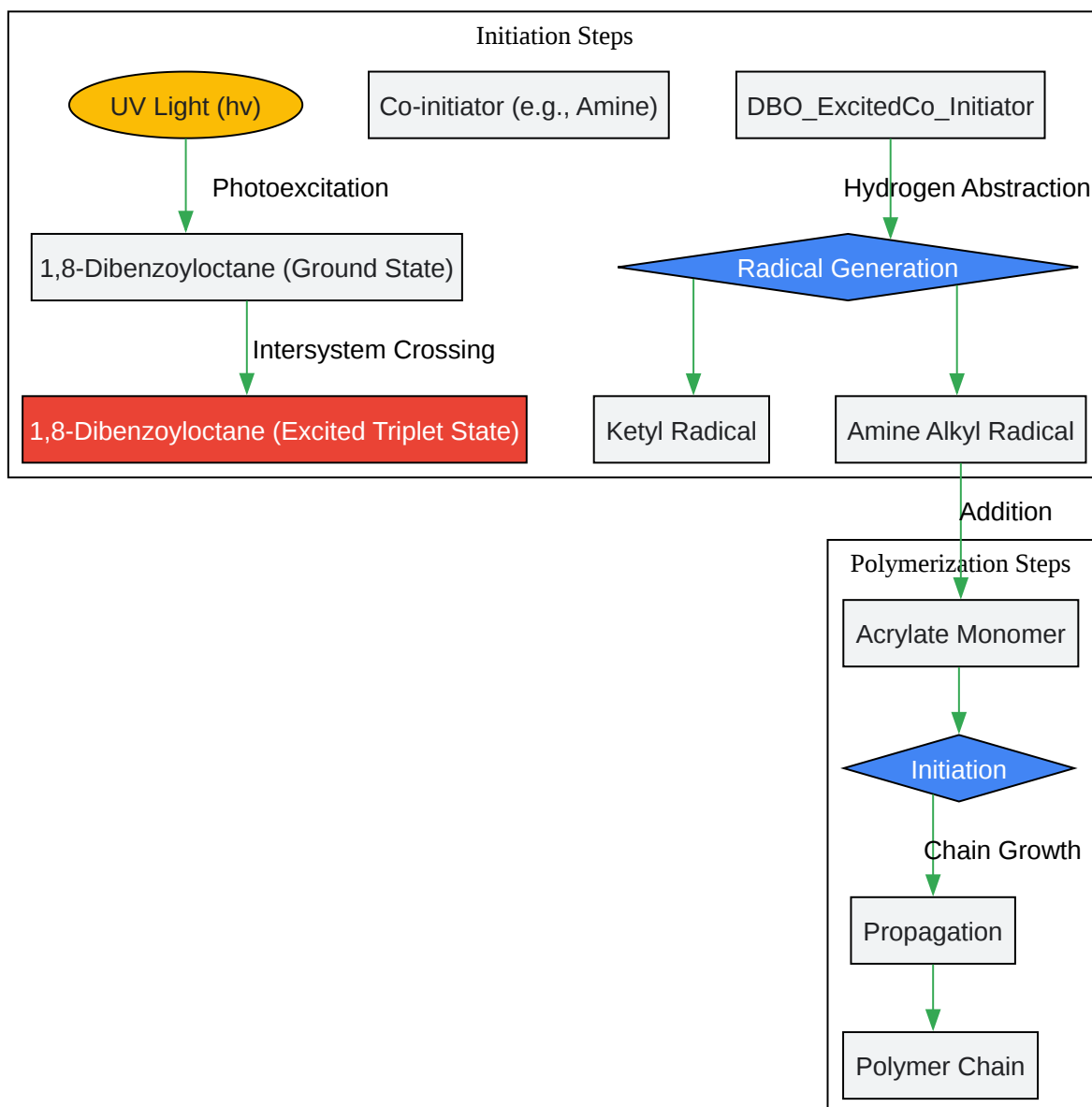
The initiation of this process relies on photoinitiators, molecules that absorb light and generate reactive species, typically free radicals, to trigger polymerization. **1,8-Dibenzoyloctane**, a diketone, belongs to the benzophenone family of Type II photoinitiators. Type II initiators operate via a hydrogen abstraction mechanism, where the photoinitiator, upon excitation by UV light, abstracts a hydrogen atom from a co-initiator, usually a tertiary amine, to generate the initiating radicals. This two-component system is highly efficient and offers excellent control over the curing process.

These application notes provide a comprehensive overview and detailed protocols for the photopolymerization of acrylate monomers using the **1,8-Dibenzoyloctane**/amine photoinitiator system.

Mechanism of Initiation

The photopolymerization process initiated by **1,8-Dibenzoyloctane**, a benzophenone derivative, in the presence of a co-initiator (e.g., a tertiary amine) proceeds through a series of well-defined steps. This is classified as a Type II photoinitiation mechanism.^[1]

- **Photoexcitation:** Upon absorption of UV radiation (typically in the 300-400 nm range), the **1,8-Dibenzoyloctane** molecule is promoted from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable, longer-lived triplet state.^[1]
- **Hydrogen Abstraction:** The excited triplet state of the **1,8-Dibenzoyloctane** is a potent hydrogen abstractor. It reacts with the co-initiator (e.g., triethanolamine or N-methyldiethanolamine), which serves as a hydrogen donor. This results in the formation of a ketyl radical from the photoinitiator and an amine alkyl radical from the co-initiator.
- **Initiation:** The amine alkyl radical is the primary species that initiates the free-radical polymerization of the acrylate monomers. The ketyl radical is less reactive and typically does not initiate polymerization but may participate in termination reactions.^[1]
- **Propagation and Termination:** The newly formed radical attacks the double bond of an acrylate monomer, creating a new radical center. This process propagates, rapidly forming a polymer chain. The polymerization terminates when two growing polymer chains combine or through other termination pathways.



[Click to download full resolution via product page](#)

Figure 1. Mechanism of Type II photopolymerization with **1,8-Dibenzoyloctane**.

Quantitative Data Presentation

The efficiency of photopolymerization is influenced by several factors, including the type and concentration of the co-initiator and the solvent used. The following tables summarize representative data on monomer conversion for acrylate systems initiated by a benzophenone derivative, illustrating these effects.

Table 1: Effect of Co-initiator Type on Monomer Conversion

Co-initiator	Monomer	Solvent	Conversion (%)
Triethylamine (TEA)	p-benzophenoneoxycarbonylphenyl acrylate	DMSO	21.32[2][3]
N-methyldiethanolamine (MDEA)	p-benzophenoneoxycarbonylphenyl acrylate	DMSO	18.55[2][3]
4,N,N-trimethylaniline	p-benzophenoneoxycarbonylphenyl acrylate	DMSO	15.48[2][3]

Table 2: Effect of Solvent on Monomer Conversion with Triethylamine (TEA) as Co-initiator

Solvent	Monomer	Conversion (%)
Dimethyl sulfoxide (DMSO)	p-benzophenoneoxycarbonylphenyl acrylate	22.54[2][3]
Ethyl acetate (EtOAc)	p-benzophenoneoxycarbonylphenyl acrylate	15.61[2][3]
Acetone	p-benzophenoneoxycarbonylphenyl acrylate	12.38[2][3]

Table 3: Effect of Co-initiator (Triethylamine) Concentration on Monomer Conversion

Co-initiator Concentration (M)	Monomer	Solvent	Conversion (%)
2.7×10^{-3}	p-benzophenoneoxycarbonylphenyl acrylate	DMSO	~5[2][3]
5.4×10^{-3}	p-benzophenoneoxycarbonylphenyl acrylate	DMSO	~10[2][3]
8.1×10^{-3}	p-benzophenoneoxycarbonylphenyl acrylate	DMSO	~18[2][3]
10.8×10^{-3}	p-benzophenoneoxycarbonylphenyl acrylate	DMSO	~25[2][3]
13.5×10^{-2}	p-benzophenoneoxycarbonylphenyl acrylate	DMSO	31.27[2][3]

Note: The data presented is based on a self-initiating acrylate monomer containing a benzophenone moiety.[2][3] While not specific to **1,8-Dibenzoyloctane**, it provides a strong indication of the expected trends.

Experimental Protocols

The following are detailed protocols for the photopolymerization of common acrylate monomers using a **1,8-Dibenzoyloctane**/amine photoinitiator system.

Protocol 1: Bulk Photopolymerization of Trimethylolpropane Triacrylate (TMPTA)

Objective: To perform the bulk photopolymerization of a trifunctional acrylate monomer.

Materials:

- Trimethylolpropane triacrylate (TMPTA)
- **1,8-Dibenzoyloctane** (Photoinitiator)
- Triethanolamine (TEOA) (Co-initiator)
- Glass microscope slides
- Spacers (e.g., 50 μm thick)
- UV curing system (e.g., mercury lamp with an output of 320-390 nm)

Procedure:

- Formulation Preparation:
 - In a small, amber glass vial, prepare the photopolymerizable formulation. A typical formulation consists of:
 - **1,8-Dibenzoyloctane**: 2% by weight
 - Triethanolamine (TEOA): 4% by weight^[4]
 - Trimethylolpropane triacrylate (TMPTA): 94% by weight
 - Ensure thorough mixing of the components until a homogeneous solution is obtained. It is advisable to use a vortex mixer or sonicator for this purpose. Protect the formulation from ambient light.
- Sample Preparation:
 - Place two spacers on a clean glass microscope slide.
 - Apply a small drop of the formulation onto the slide between the spacers.
 - Carefully place a second glass slide on top, pressing gently to create a thin film of uniform thickness defined by the spacers.

- UV Curing:
 - Place the prepared sample under the UV lamp.
 - Irradiate the sample for a specified duration (e.g., 60 seconds). The exact time may need to be optimized based on the lamp intensity and the desired degree of conversion.
- Post-Curing and Analysis:
 - After irradiation, the sample should be a solid, tack-free film.
 - The degree of conversion can be determined using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the acrylate C=C bond peak area (around 1635 cm^{-1}).^{[5][6]}

Protocol 2: Monitoring Polymerization Kinetics with Photo-DSC

Objective: To quantitatively analyze the photopolymerization kinetics, including the rate of polymerization and final conversion, using Photo-Differential Scanning Calorimetry (Photo-DSC).

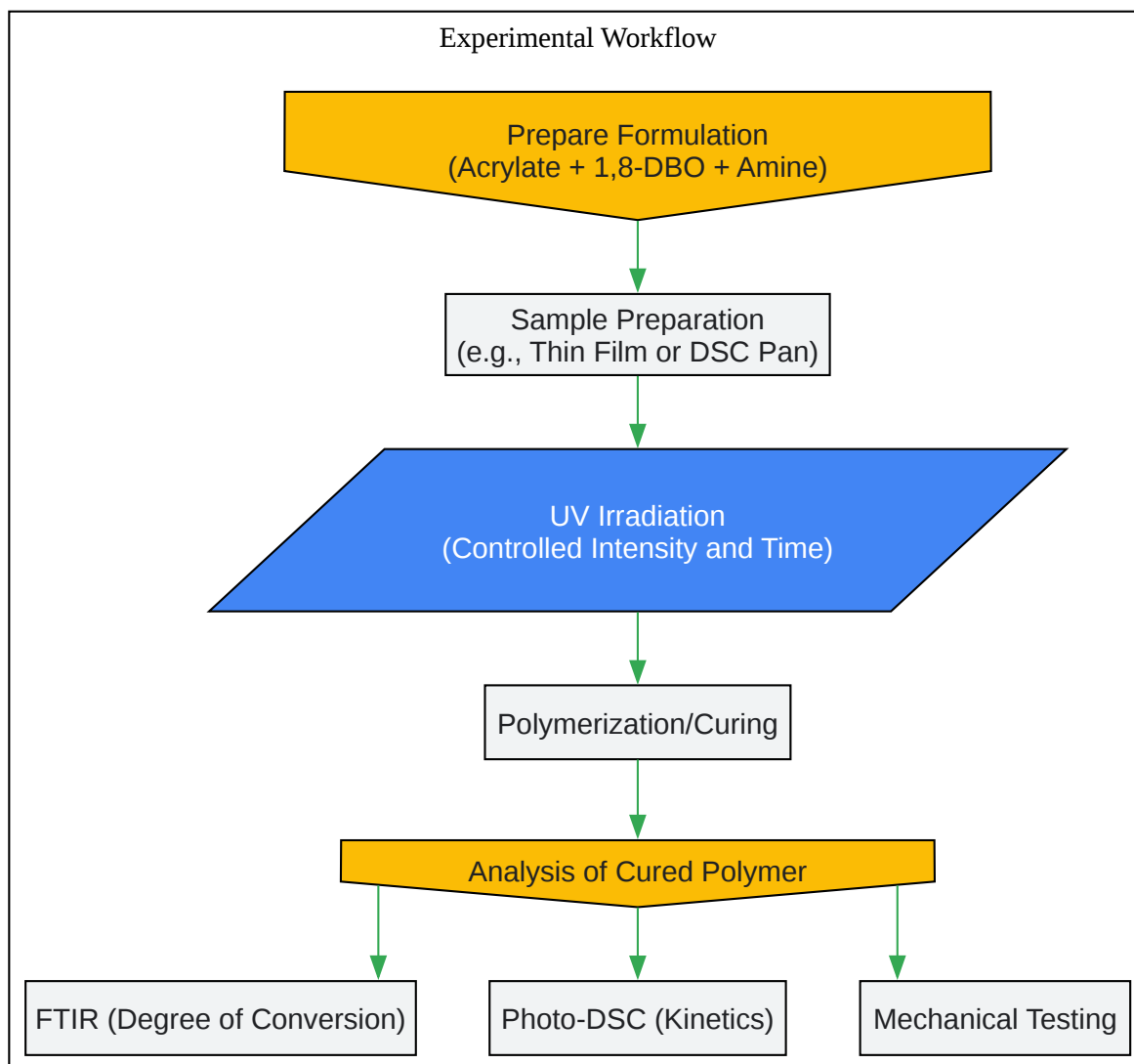
Materials:

- Acrylate monomer (e.g., 1,6-Hexanediol diacrylate, HDDA)
- **1,8-Dibenzoyloctane**
- N-methyldiethanolamine (MDEA)
- Photo-DSC instrument equipped with a UV light source
- Aluminum DSC pans

Procedure:

- Formulation Preparation:

- Prepare a formulation as described in Protocol 1, for example:
 - **1,8-Dibenzoyloctane**: 2% by weight
 - N-methyldiethanolamine (MDEA): 3% by weight
 - 1,6-Hexanediol diacrylate (HDDA): 95% by weight
- Photo-DSC Analysis:
 - Accurately weigh a small amount of the liquid formulation (typically 1-2 mg) into an open aluminum DSC pan.
 - Place the sample pan and an empty reference pan into the Photo-DSC cell.
 - Equilibrate the cell at the desired isothermal temperature (e.g., 30°C).
 - Once the baseline is stable, expose the sample to UV light of a specific intensity (e.g., 20 mW/cm²) for a set duration.
 - The instrument will record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.
- Data Analysis:
 - The rate of polymerization is proportional to the heat flow (dH/dt).
 - The total heat evolved (ΔH) is determined by integrating the area under the exothermic peak.
 - The degree of conversion (α) at any time (t) can be calculated as $\alpha = \Delta H_t / \Delta H_{\text{total}}$, where ΔH_t is the heat evolved up to time t, and ΔH_{total} is the theoretical heat of polymerization for the complete conversion of the acrylate double bonds (for acrylates, this is approximately 86 kJ/mol).^[4]



[Click to download full resolution via product page](#)

Figure 2. General experimental workflow for photopolymerization.

Safety Precautions

- Acrylate monomers can be skin and respiratory irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- UV radiation is harmful to the eyes and skin. Use appropriate shielding and wear UV-blocking safety glasses when operating the UV curing system.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Photopolymerization of Acrylates using 1,8-Dibenzoyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330262#photopolymerization-of-acrylates-using-1-8-dibenzoyloctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com